molecular formula C18H22N4O3 B2891127 4-methyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide CAS No. 1209998-09-3

4-methyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide

Cat. No.: B2891127
CAS No.: 1209998-09-3
M. Wt: 342.399
InChI Key: QLUZTBDFDQVMRR-UHFFFAOYSA-N
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Description

4-methyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide is an intriguing compound with a structure combining aromatic, pyrimidine, and morpholine moieties. This combination grants it unique properties that are of interest across various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves a multi-step process, starting with the formation of the pyrimidine ring, followed by functionalization to attach the morpholine ring, and finally, the coupling of this intermediate with 4-methylbenzoyl chloride. Critical reaction conditions involve specific solvents, temperatures, and catalysts to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the process must be optimized for cost-effectiveness and scalability. This involves selecting robust and less expensive reagents, optimizing the reaction conditions for maximum yield, and ensuring that purification steps, such as crystallization or chromatography, are efficient.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and morpholine groups, to form various oxidized derivatives.

  • Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide

  • Reducing agents: Lithium aluminum hydride, sodium borohydride

  • Substitution conditions: Lewis acids like aluminum chloride for Friedel-Crafts alkylation or acylation

Major Products

  • Oxidation: Hydroxylated derivatives, sulfoxides

  • Reduction: Dihydropyrimidines, reduced morpholine derivatives

  • Substitution: Chlorinated or brominated aromatic derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for synthesizing other complex molecules, especially in heterocyclic chemistry.

Biology

In biology, derivatives of this compound have been studied for their potential as enzyme inhibitors, impacting various biological pathways.

Medicine

Medicinal research explores its potential as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cell proliferation.

Industry

Industrially, it may be used in the development of novel materials, such as polymers or coatings, due to its structural versatility and functional group compatibility.

Mechanism of Action

The mechanism by which 4-methyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide exerts its effects often involves the inhibition of specific enzymes or receptors. For instance, its interaction with kinases can inhibit phosphorylation pathways, crucial in cell signaling and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-4-methylbenzamide

  • N-(2-((6-piperidinopyrimidin-4-yl)oxy)ethyl)benzamide

Uniqueness

Compared to its similar compounds, 4-methyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide stands out due to the presence of the morpholine ring, which grants it unique solubility and reactivity characteristics, enhancing its applicability in various fields.

Hope you find this detailed dive into this compound enlightening!

Properties

IUPAC Name

4-methyl-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-14-2-4-15(5-3-14)18(23)19-6-9-25-17-12-16(20-13-21-17)22-7-10-24-11-8-22/h2-5,12-13H,6-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUZTBDFDQVMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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